7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21g/mol |
IUPAC Name |
7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-9(8-12-5-1)10-3-6-13-11-4-7-14-15(10)11/h1-8H |
InChI Key |
SBJDWUUHYNXBOB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CC=NC3=CC=NN23 |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
Synthetic Methodologies for 7 3 Pyridyl Pyrazolo 1,5 a Pyrimidine and Its Derivatives
Overview of General Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established area of heterocyclic chemistry, with several reliable methods available for its synthesis. These strategies offer versatility, allowing for the introduction of a wide range of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. This approach typically involves the reaction of a 1H-pyrazol-5-amine derivative with a 1,3-biselectrophilic compound. The reaction proceeds through a sequence of nucleophilic attack, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
A prominent example of this strategy is the reaction between a 3-amino-1H-pyrazole and a β-enaminone. For the synthesis of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine, the key β-enaminone precursor is (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. This intermediate can be synthesized from 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent microwave-assisted, solvent-free reaction of this β-enaminone with a 1H-pyrazol-5-amine, such as 3-methyl-1H-pyrazol-5-amine, leads to the formation of the corresponding 7-(3-pyridyl)-2-methylpyrazolo[1,5-a]pyrimidine researchgate.net. This method is highly efficient, often providing high yields in short reaction times researchgate.net.
The general reaction is depicted below:

Scheme 1: General cyclization reaction for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.
Condensation Reactions
Condensation reactions provide another major route to the pyrazolo[1,5-a]pyrimidine core. This method involves the reaction of a 1H-pyrazol-5-amine with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction is typically catalyzed by an acid or a base and proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups, followed by cyclization involving the endocyclic nitrogen and the second carbonyl group, and subsequent dehydration.
To synthesize this compound via this route, a 1,3-dicarbonyl compound bearing a 3-pyridyl moiety is required. An example of such a precursor is 1-(pyridin-3-yl)butane-1,3-dione. The synthesis of this dicarbonyl compound can be achieved through a Claisen condensation between ethyl nicotinate and acetone. The subsequent condensation of 1-(pyridin-3-yl)butane-1,3-dione with a 1H-pyrazol-5-amine in the presence of an acid catalyst like sulfuric acid in a solvent such as acetic acid would yield the desired this compound derivative researchgate.net.
The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted 1,3-dicarbonyl compounds.
Three-Component Reactions
Three-component reactions have emerged as a powerful and atom-economical approach for the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines in a single step. These reactions bring together three different starting materials to form the final product, often with high efficiency and molecular diversity.
A common three-component strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a 1H-pyrazol-5-amine, an aldehyde, and an active methylene compound. To obtain a 7-(3-pyridyl) derivative, 3-pyridinecarboxaldehyde would be the aldehyde of choice. The reaction would proceed by the initial formation of an enamine from the active methylene compound and the aminopyrazole, or the formation of a Knoevenagel condensation product from the aldehyde and the active methylene compound. Subsequent Michael addition and cyclization lead to the final pyrazolo[1,5-a]pyrimidine. Zirconium(IV) hydrogensulfate has been shown to be an effective heterogeneous catalyst for such transformations under solvent-free conditions nih.gov.
Key Starting Materials and Precursors in Pyrazolo[1,5-a]pyrimidine Synthesis
The successful synthesis of this compound and its derivatives is highly dependent on the availability and reactivity of key starting materials. These precursors provide the necessary carbon and nitrogen atoms for the construction of the fused heterocyclic ring system.
1H-Pyrazole-5-amine Derivatives
1H-Pyrazole-5-amine and its substituted derivatives are fundamental building blocks for the synthesis of pyrazolo[1,5-a]pyrimidines. The presence of both an endocyclic nitrogen and an exocyclic primary amine group allows them to act as versatile 1,3-dinucleophiles.
The synthesis of 1H-pyrazol-5-amines can be achieved through several methods. A common approach is the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine chim.it. The choice of the β-ketonitrile and the hydrazine derivative allows for the introduction of various substituents on the pyrazole ring. For example, the reaction of benzoylacetonitrile with hydrazine hydrate yields 3-phenyl-1H-pyrazol-5-amine. Another route involves the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines chim.it. These synthetic routes provide access to a wide array of substituted 1H-pyrazol-5-amines, which are crucial for generating a library of diverse pyrazolo[1,5-a]pyrimidine derivatives scirp.orgmdpi.com.
| 1H-Pyrazole-5-amine Derivative | Synthetic Precursors | Reference |
| 3-Phenyl-1H-pyrazol-5-amine | Benzoylacetonitrile, Hydrazine hydrate | chim.it |
| 3-Methyl-1H-pyrazol-5-amine | Cyanoacetone, Hydrazine hydrate | chim.it |
| 3-Amino-1H-pyrazole-4-carbonitrile | Malononitrile, Hydrazine hydrate | scirp.org |
1,3-Biselectrophilic Compounds (e.g., β-Dicarbonyls, β-Enaminones, β-Haloenones, β-Ketonitriles)
1,3-Biselectrophilic compounds are the other essential component in the synthesis of pyrazolo[1,5-a]pyrimidines, providing the three-carbon unit required to form the pyrimidine ring. The nature of the 1,3-biselectrophile determines the substitution pattern at positions 5 and 7 of the final product.
β-Dicarbonyl Compounds: These are widely used and can be synthesized through methods like the Claisen condensation lookchem.com. For the synthesis of 7-(3-pyridyl) derivatives, 1-(pyridin-3-yl)butane-1,3-dione is a key intermediate.
β-Enaminones: These are highly reactive precursors. As mentioned earlier, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is a crucial intermediate for the synthesis of this compound and can be prepared from 3-acetylpyridine pharmaffiliates.comchemscene.coma2bchem.com.
β-Haloenones: These compounds, containing a halogen at the β-position, are also effective precursors. They can be synthesized from the corresponding β-diketones by reaction with a halogenating agent.
β-Ketonitriles: These compounds are versatile intermediates in organic synthesis rsc.orgnih.govutsa.edu. The reaction of a β-ketonitrile with a 1H-pyrazol-5-amine can lead to the formation of aminopyrazolo[1,5-a]pyrimidines. Pyridyl-containing β-ketonitriles can be synthesized from the corresponding pyridyl esters and acetonitrile using a strong base nih.gov.
| 1,3-Biselectrophilic Compound | Synthetic Precursors | Reference |
| 1-(Pyridin-3-yl)butane-1,3-dione | Ethyl nicotinate, Acetone | lookchem.com |
| (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 3-Acetylpyridine, DMF-DMA | pharmaffiliates.comchemscene.coma2bchem.com |
| 3-Oxo-3-(pyridin-3-yl)propanenitrile | Ethyl nicotinate, Acetonitrile | nih.gov |
Methyl Ketones and N,N-Dimethylformamide Dimethylacetal (DMF-DMA)
A common strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold involves the use of enaminones as key intermediates. N,N-Dimethylformamide dimethylacetal (DMF-DMA) is a versatile reagent used to generate these intermediates from compounds with active methyl or methylene groups, such as methyl ketones. researchgate.netscirp.org The reaction between a methyl ketone and DMF-DMA results in the formation of a β-dimethylamino-α,β-unsaturated ketone, a type of enaminone. researchgate.net This enaminone then serves as a reactive three-carbon synthon, ready to undergo cyclocondensation with an aminopyrazole to form the pyrimidine ring of the fused heterocyclic system. nih.gov
Specific Reaction Protocols for Constructing the this compound Core
The construction of the this compound core is accomplished through several key synthetic transformations. These methods provide versatile pathways to the target molecule and its analogs, enabling detailed investigation of their chemical and biological properties.
One of the most fundamental and widely adopted strategies for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dielectrophilic species, such as an enaminone. nih.govresearchgate.net This approach efficiently constructs the fused bicyclic system. nih.gov The reaction proceeds via a cyclocondensation between the amino group of the pyrazole and the enaminone, establishing the pyrimidine portion of the scaffold. nih.gov This methodology is noted for its efficiency and the use of readily available starting materials. nih.govresearchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines by varying the substituents on both the aminopyrazole and enaminone precursors. nih.gov
Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl and heteroaryl substituents, such as the 3-pyridyl group, onto the pyrazolo[1,5-a]pyrimidine nucleus. nih.gov The Suzuki-Miyaura cross-coupling is a frequently employed method for this purpose. nih.gov This reaction typically involves the coupling of a halogenated pyrazolo[1,5-a]pyrimidine (e.g., a bromo- or chloro-derivative) with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govnih.gov
For instance, the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been achieved by subjecting a 3-bromo-pyrazolo[1,5-a]pyrimidine intermediate to Suzuki-Miyaura coupling with various arylboronic acids. nih.gov The optimization of these coupling reactions is critical for achieving high yields, and various catalysts, ligands, and reaction conditions have been explored. nih.gov
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (10) | - | Na₂CO₃ | Dioxane/H₂O | 110 | 12 h | 75 |
| PdCl₂dppf (5) | - | Na₂CO₃ | Dioxane/H₂O | 110 | 12 h | 81 |
| XPhosPdG2 (2) | - | K₂CO₃ | EtOH | 135 | 40 min | 56 |
| XPhosPdG2 (5) | - | K₂CO₃ | EtOH | 135 | 40 min | 85 |
Data sourced from a study on the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, using 4-methoxyphenylboronic acid as the coupling partner. nih.gov Reactions at 135°C were performed under microwave irradiation.
This methodology has been successfully used to couple phenyl, biphenyl, naphthyl, and various substituted phenylboronic acids, demonstrating its broad scope. nih.gov Similarly, tetrakis(triphenylphosphino)palladium(0) has been effectively used as a catalyst for coupling indole-4-boronic acid pinacol ester to the C5 position of a chloro-substituted pyrazolo[1,5-a]pyrimidine. nih.gov
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrazolo[1,5-a]pyrimidine ring, which is inherently electron-deficient and thus activated towards nucleophilic attack. wikipedia.org This reaction involves the displacement of a good leaving group, typically a halide, by a nucleophile. wikipedia.org The reaction is particularly efficient at specific positions on the heterocyclic core. For example, the chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is known to be highly reactive towards nucleophilic substitution. nih.gov
In a multi-step synthesis, a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate underwent a selective and efficient substitution of the C7-chlorine atom with morpholine (B109124), leaving the C5-chlorine intact for subsequent cross-coupling reactions. nih.gov This highlights the differential reactivity of the halogen substituents, allowing for sequential and site-selective functionalization. Similarly, SNAr reactions at the C5 position have been utilized to introduce various amines, leading to libraries of 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. nih.gov
The application of microwave irradiation has become a widely adopted technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Compared to conventional heating methods that often require long reaction times, microwave-assisted synthesis can reduce reaction times from hours to mere minutes, while often improving product yields and purity. nih.govnih.gov This technology enhances the reactivity of starting materials, facilitating rapid cyclization and cross-coupling reactions. nih.gov
Microwave heating has been successfully applied to:
Three-component reactions: The reaction of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds proceeds within minutes under microwave conditions to yield pyrazolo[1,5-a]pyrimidines. nih.gov
Palladium-catalyzed couplings: Suzuki coupling reactions that take 12 hours with conventional heating can be completed in 40 minutes under microwave irradiation. nih.gov
Cyclocondensation reactions: The synthesis of pyrazole-fused heterocycles from β-halovinyl/aryl aldehydes and aminopyrazoles is significantly accelerated by microwave heating. nih.govresearchgate.net
Interestingly, microwave irradiation can also influence the regioselectivity of a reaction. In the synthesis of diarylpyrazolo[1,5-a]pyrimidines from isoflavone and 3-aminopyrazole, microwave irradiation chemoselectively produced 5,6-diarylpyrazolo[1,5-a]pyrimidines, whereas conventional heating yielded the isomeric 6,7-diaryl products. nih.gov
In line with the principles of green chemistry, solvent-free reaction conditions have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netrasayanjournal.co.in These methods reduce environmental impact and simplify product workup and purification. rasayanjournal.co.in Solvent-free synthesis is often, though not exclusively, paired with microwave irradiation, which provides the energy required for the reaction to proceed in the absence of a solvent. nih.govacs.org
This approach has been shown to be highly effective for cyclocondensation reactions. nih.gov For example, the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles proceeds efficiently under solvent-free conditions. nih.gov A direct comparison between solvent-free and traditional solvent-based methods for the synthesis of various pyrazolo[1,5-a]pyrimidines demonstrated a significant advantage for the solvent-free approach, with drastically reduced reaction times and improved yields. researchgate.net
Table 2: Comparison of Solvent-Free vs. In-Solvent Synthesis of Pyrazolo[1,5-a]pyrimidines | Product | Solvent-Free Reaction (Method A) | In-Solvent Reaction (Method B) | | :--- | :--- | :--- | | | Time (min) | Isolated Yield (%) | Time (min) | Isolated Yield (%) | | 5a | 15 | 92 | 10 | 73 | | 5b | 15 | 93 | 10 | 81 | | 9 | 15 | 96 | 10 | 70 | | 10 | 15 | 94 | 10 | 83 | | 11 | 15 | 90 | 10 | 77 | Data adapted from a study on the green synthesis of pyrazolo[1,5-a]pyrimidines and other heterocycles. researchgate.net
Regioselectivity and Control in Pyrazolo[1,5-a]pyrimidine Synthesis
The synthesis of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-biselectrophilic reagent, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The regioselectivity of this reaction—determining the final position of substituents on the pyrimidine ring—is a critical aspect that can be controlled by several factors.
The primary determinant of regioselectivity is the nature of the biselectrophile. nih.gov In the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic nitrogen atom of the pyrazole. Subsequent cyclization then leads to the formation of either the 5- or 7-substituted regioisomer. It has been demonstrated that the substituent on the carbonyl group of the biselectrophile can direct the reaction's regioselectivity. nih.gov
For the specific synthesis of 7-arylpyrazolo[1,5-a]pyrimidines, such as the 7-(3-pyridyl) derivative, β-dimethylaminovinyl ketones are highly effective precursors. researchgate.netd-nb.info The reaction of a 5-aminopyrazole with a β-dimethylaminovinyl ketone, where the R² group is the desired aryl or heteroaryl substituent (e.g., 3-pyridyl), proceeds with high regioselectivity to yield the 7-substituted product. researchgate.net For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with various β-dimethylaminovinyl ketones in refluxing acetic acid exclusively furnished the corresponding 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines in good yields. researchgate.net
The choice of substituents on the initial pyrazole ring can also influence reactivity and the reaction pathway. nih.gov While factors like basicity and steric hindrance at the nucleophilic sites play a role, other electronic and reaction condition-dependent factors can modulate the regioselectivity. d-nb.info Microwave-assisted synthesis has also been employed to achieve regioselective outcomes, often with improved yields and shorter reaction times. d-nb.infonih.gov For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles and enaminones under controlled microwave heating at 120°C in pyridine (B92270) resulted in the regioselective formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives. d-nb.info
Functionalization and Diversification Strategies at Key Positions
Once the this compound scaffold is constructed, its further diversification is achieved through various functionalization strategies. These methods can introduce new functional groups or modify existing ones at specific positions on the bicyclic ring system.
Introduction of Diverse Functional Groups
The incorporation of diverse functional groups can be achieved during the initial cyclization step by selecting appropriately substituted precursors. nih.gov For example, using fluorinated β-diketones as the 1,3-biselectrophile allows for the integration of fluorine-containing substituents, such as a trifluoromethyl group, at position 5 or 7. nih.gov Similarly, the substituents on the starting 5-aminopyrazole will be incorporated into the final product, primarily at positions 2 and 3. nih.gov This flexibility is crucial for building a library of analogues with varied physicochemical properties. nih.gov Palladium-catalyzed cross-coupling reactions are also a key strategy for introducing a wide range of functional groups onto the heterocyclic core. nih.gov
Post-Functionalization Methodologies
Post-functionalization involves the chemical modification of the pre-formed pyrazolo[1,5-a]pyrimidine ring. Electrophilic substitution reactions are a common approach. For instance, the parent pyrazolo[1,5-a]pyrimidine can be selectively nitrated at the 6-position using nitric acid in acetic anhydride, or at the 3-position using a mixture of nitric and sulfuric acids. researchgate.net Bromination typically occurs at the 3-position, and can proceed to give a 3,6-dibromo derivative. researchgate.net
Halogenated derivatives, particularly bromo-substituted ones, serve as versatile intermediates for further diversification via cross-coupling reactions. nih.gov A 3-bromo-pyrazolo[1,5-a]pyrimidine can undergo Suzuki-Miyaura cross-coupling with various aryl and heteroaryl boronic acids to introduce new substituents at the C-3 position. nih.gov Another powerful technique is the activation of a C-O bond, such as in a pyrimidinone, followed by a Nucleophilic Aromatic Substitution (SNAr) reaction. For example, a 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be activated with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), allowing for the subsequent substitution at the C-5 position by amines or thiols. nih.gov
| Methodology | Position | Reagents | Outcome | Reference |
| Electrophilic Nitration | 3 | HNO₃ / H₂SO₄ | Introduction of a nitro group | researchgate.net |
| Electrophilic Nitration | 6 | HNO₃ / Acetic Anhydride | Introduction of a nitro group | researchgate.net |
| Electrophilic Bromination | 3 | N-Bromosuccinimide (NBS) | Introduction of a bromo group | researchgate.netnih.gov |
| Suzuki-Miyaura Coupling | 3 | Aryl/Heteroaryl boronic acid, Pd catalyst | C-C bond formation, arylation | nih.gov |
| SNAr Reaction | 5 | PyBroP activation, then R-NH₂ or R-SH | C-N or C-S bond formation | nih.gov |
Strategies for Modifications at Positions 2, 3, 5, 6, and 7
Position 7: The introduction of the 3-pyridyl group at this position is typically achieved during the initial ring-forming cyclocondensation reaction. researchgate.net The key is to use a 1,3-dicarbonyl equivalent that already contains the 3-pyridyl moiety, such as (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. researchgate.netd-nb.info
Position 5: This position can be substituted during the initial synthesis by using a substituted 1,3-dicarbonyl compound. nih.gov Alternatively, if the synthesis yields a pyrazolo[1,5-a]pyrimidin-5-one, the carbonyl group can be activated and subsequently displaced by various nucleophiles via an SNAr reaction, allowing for the introduction of amino and thioether functionalities. nih.gov
Positions 2 and 3: Substituents at these positions are often introduced via the starting 5-aminopyrazole precursor. nih.gov For example, using 3-methyl-5-aminopyrazole leads to a 2-methyl-pyrazolo[1,5-a]pyrimidine. researchgate.net Position 3 is particularly amenable to post-functionalization via electrophilic substitution. researchgate.net Bromination with N-bromosuccinimide (NBS) readily installs a bromine atom at C-3, creating a key handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl groups. researchgate.netnih.gov
Position 6: The C-6 position can be functionalized through electrophilic substitution, notably nitration, by carefully selecting the reaction conditions. researchgate.net The use of nitric acid in acetic anhydride directs the nitro group to this position. researchgate.net
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, to reduce environmental impact. bme.hu Key strategies include the use of microwave irradiation and ultrasound-assisted synthesis.
Microwave-assisted synthesis has been shown to be a highly efficient method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This technique often leads to significantly shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. nih.gov
Another green approach involves the use of ultrasonic irradiation in environmentally benign solvents. bme.hu A library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been synthesized by reacting aminopyrazoles with alkynes in aqueous ethanol (B145695), assisted by KHSO₄ under ultrasound irradiation. bme.hu This method avoids hazardous organic solvents and employs an inexpensive, reusable catalyst, aligning with the core tenets of green chemistry. bme.hu These green methodologies offer efficient and sustainable alternatives for the synthesis of the this compound scaffold and its derivatives. nih.govbme.hu
Structure Activity Relationship Sar Studies of 7 3 Pyridyl Pyrazolo 1,5 a Pyrimidine Analogs
Influence of Substituent Patterns on Biological Activity
General SAR trends indicate that:
Electron-donating and electron-withdrawing groups at key positions can modulate the molecule's electronic distribution. For instance, electron-withdrawing groups like halogens can enhance metabolic stability and potency, while electron-donating groups such as methoxy (B1213986) moieties may improve binding interactions with certain enzymes. nih.gov
Steric bulk is a critical factor. The introduction of bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the target protein or decrease activity due to steric hindrance. The precise impact is target-dependent. nih.gov
Polar moieties can be introduced to engage in hydrogen bonding with the target protein and improve the physicochemical properties of the compound, such as solubility. nih.gov
In the context of antitubercular agents, a focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs was synthesized to identify essential structural features, leading to significant improvements in activity against Mycobacterium tuberculosis. nih.gov For kinase inhibitors, specific substitution patterns are known to confer selectivity. For example, in the development of Janus kinase 1 (JAK1) inhibitors, an ortho substitution on a pyrazole (B372694) ring attached to the main scaffold was important for achieving selectivity over the related JAK2 enzyme. nih.gov These studies underscore how systematic modifications to the substituent patterns are a fundamental strategy for optimizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential molecular features necessary for a compound to bind to a specific biological target. For pyrazolo[1,5-a]pyrimidine analogs, several key pharmacophoric features have been identified that facilitate interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking with target proteins. nih.gov
Key features often include:
A Heteroaromatic Ring System: The planar pyrazolo[1,5-a]pyrimidine core frequently acts as a scaffold that mimics the adenine (B156593) ring of ATP, allowing it to fit into the ATP-binding pocket of many protein kinases. nih.govrsc.org
Hydrogen Bond Acceptors and Donors: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core can act as hydrogen bond acceptors. nih.gov Additionally, substituents such as amides or hydroxyl groups are often introduced to form critical hydrogen bonds with amino acid residues in the hinge region of kinases, a common anchoring point for inhibitors. rsc.orgmdpi.com For example, the lactam carbonyl in some pyrazolo[1,5-a]pyrimidine derivatives forms a noticeable hydrogen bond, contributing to binding affinity. mdpi.com
Hydrophobic Moieties: Aromatic or alkyl groups are often positioned to interact with hydrophobic regions within the target's binding site. rsc.orgnih.gov In the development of TTK inhibitors, polar groups were incorporated into hydrophobic and solvent-accessible regions to modulate physicochemical properties while maintaining potency. nih.gov
A Spacer Element: A linker or spacer can connect the core scaffold to other functional groups, positioning them correctly for optimal interaction. rsc.org
A pharmacophore model for triazole-linked pyrazolo[1,5-a]pyrimidine hybrids identified multiple hydrogen acceptor sites, aromatic rings, and a hydrophobic site as crucial for their activity. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidine-based EGFR-TK inhibitors, the pharmacophore consists of a flat heteroaromatic ring to occupy the adenine pocket and a hydrophobic tail to fit into a hydrophobic groove. rsc.org These models provide a rational basis for designing new analogs with improved affinity and selectivity.
Positional Effects of the Pyridyl Moiety at C-7 on Activity and Selectivity
The substituent at the C-7 position of the pyrazolo[1,5-a]pyrimidine ring plays a pivotal role in determining the compound's biological activity and selectivity. The size, electronics, and hydrogen-bonding capacity of the group at this position can significantly influence how the molecule docks into its target.
While the prompt focuses on a 3-pyridyl group, related studies on other C-7 substituents provide valuable insights. For instance, in a series of antitubercular compounds, the optimal C-7 side chain was identified as 2-pyridinemethanamine. mdpi.com This highlights that the nitrogen position within the pyridyl ring is critical. A 2-pyridyl arrangement may offer a different vector for hydrogen bonding or a more favorable conformation for binding compared to a 3-pyridyl or 4-pyridyl isomer.
In the pursuit of PI3Kδ inhibitors, a morpholine (B109124) ring at the C-7 position was found to be a crucial structural motif for interacting with the catalytic site of the enzyme. nih.govnih.gov This "morpholine-pyrimidine" system was a key factor in achieving high potency. nih.gov Similarly, in the synthesis of various 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines, the nature of the aryl group at C-7, including pyridyl moieties, was explored to modulate activity. mdpi.com The electronic properties of amines coupled at the C-7 position also dictate the required reaction conditions for synthesis and influence the final product's characteristics. mdpi.com
The choice between different pyridyl isomers (2-, 3-, or 4-pyridyl) or other heterocyclic rings at C-7 can affect:
Selectivity: Different isomers present the nitrogen atom at distinct locations, which can be exploited to achieve selective interactions with the intended target over off-target proteins like other kinases. nih.gov
Potency: The pyridyl nitrogen can act as a hydrogen bond acceptor. Its position determines the geometry of this potential interaction, which can significantly impact binding affinity.
Impact of Modifications at Pyrazole Ring (e.g., C-3, C-4, C-6) on SAR
Modifications to the pyrazole portion of the scaffold, particularly at the C-3 position, are a common strategy for optimizing the potency and selectivity of pyrazolo[1,5-a]pyrimidine analogs. mdpi.commdpi.com
C-3 Position: This position is frequently modified and has a significant impact on biological activity. mdpi.com
In inhibitors of Tropomyosin receptor kinase (Trk), introducing a carboxamide moiety at the C-3 position was found to significantly enhance TrkA inhibition. mdpi.com
For BCL6 inhibitors, the C-3 position was shown to be critical for interaction within the enzyme, with a nitrile group showing the highest affinity, possibly through a polar interaction with an asparagine residue. mdpi.com
In a series of potent B-Raf inhibitors, a 3-hydroxyphenyl group was identified as a key substituent. tsijournals.com
For antitubercular agents, a 3-(4-fluoro)phenyl group was found to be effective. mdpi.com
C-4 and C-6 Positions: While less commonly discussed than C-3, these positions on the pyrazole ring have also been targeted for modification to enhance binding affinity through various interactions. nih.gov The N-unsubstituted pyrazole ring itself has amphoteric properties, with the pyridine-like nitrogen atom able to accept protons, a characteristic influenced by substituents on the ring. nih.gov
Impact of Modifications at Pyrimidine (B1678525) Ring (e.g., C-5) on SAR
The pyrimidine ring offers additional sites for modification, with the C-5 position being a key location for tuning the molecule's properties. nih.govresearchgate.net
C-5 Position: Substitutions at this position can influence potency, selectivity, and pharmacokinetic profiles.
In the development of Trk inhibitors, the presence of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C-5 position was shown to substantially increase Trk inhibition activity. mdpi.com
For antitubercular compounds, a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were explored in conjunction with a 3-phenyl group, demonstrating that this position is critical for optimizing activity. mdpi.com
In the synthesis of TTK inhibitors, the C-5 position was modified by introducing amines or aryloxy anions to yield secondary anilines or ethers, respectively, which allowed for the fine-tuning of the molecule's properties. nih.gov
SAR studies on phosphodiesterase-4 (PDE4) inhibitors revealed that electron-withdrawing groups, such as halogens, at the C-5 position contributed to increased metabolic stability and improved potency. nih.gov
Correlating Structural Modifications with Binding Affinity and Enzymatic Inhibition
The ultimate goal of SAR studies is to establish clear correlations between specific structural changes and measurable biological outcomes, such as binding affinity (Ki) or enzymatic inhibition (IC50). This quantitative data is essential for rational drug design.
For pyrazolo[1,5-a]pyrimidine analogs, numerous studies have successfully linked structural modifications to inhibitory potency.
Trk Inhibition: A series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives were evaluated for Trk inhibition. The presence of an amide at the C-3 position and a 2,5-difluorophenyl-substituted pyrrolidine at C-5 led to potent compounds. mdpi.com
| Compound | Target | IC50 (nM) | Key Structural Features |
| Compound 8 | TrkA | 1.7 | Picolinamide at C-3, 2,5-difluorophenyl-substituted pyrrolidine at C-5 mdpi.com |
| Compound 9 | TrkA | 1.7 | Picolinamide at C-3, 2,5-difluorophenyl-substituted pyrrolidine at C-5 mdpi.com |
TTK Inhibition: The optimization of pyrazolo[1,5-a]pyrimidines as TTK inhibitors led to the identification of compound 24 (CFI-402257) . This compound, featuring specific substitutions at the C-3, C-5, and C-7 positions, demonstrated high potency and selectivity. nih.gov
| Compound | Target | Ki (nM) | IC50 (nM) | Key Structural Features |
| Compound 24 | TTK | 0.1 | 1.7 | Highly optimized substitutions at C-3, C-5, and C-7 nih.gov |
Anti-inflammatory Activity: A series of pyrazolo[1,5-a]pyrimidines were evaluated for their inhibitory effects on COX-2, sPLA2-V, and 15-LOX. The data shows how different substitution patterns lead to varying potency and selectivity against different inflammatory enzymes. doaj.org
| Compound | COX-2 IC50 (µM) | sPLA2-V IC50 (µM) | 15-LOX IC50 (µM) |
| Compound 11 | 1.25 | 1.0 | 7.9 |
| Compound 12 | 1.11 | 2.5 | 5.6 |
| Compound 13 | 2.13 | 1.7 | 6.8 |
These examples clearly demonstrate that systematic structural modifications to the 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine scaffold and its analogs directly correlate with changes in binding affinity and enzymatic inhibition, providing a roadmap for the development of potent and selective therapeutic agents. mdpi.comnih.govdoaj.org
Biological Target Identification and Mechanistic Insights for 7 3 Pyridyl Pyrazolo 1,5 a Pyrimidine Derivatives
Protein Kinase Inhibitory Activities
The 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine core structure serves as a versatile scaffold for the development of protein kinase inhibitors. Modifications at various positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system have led to the discovery of compounds with a wide range of inhibitory profiles, from broad-spectrum to highly selective agents. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. rsc.orgnih.gov
Broad-Spectrum Kinase Inhibition Profiles
Certain derivatives of this compound have demonstrated inhibitory activity against a wide array of protein kinases. This broad-spectrum activity can be advantageous in targeting diseases driven by multiple signaling pathways. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core, as well as on the 3-pyridyl moiety, significantly influence the kinase inhibition profile. rsc.orgnih.govnih.gov For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to various kinase active sites.
Specific Kinase Targets and Selectivity
While some derivatives exhibit broad-spectrum activity, significant research efforts have been directed towards developing selective inhibitors targeting specific kinases implicated in disease pathogenesis. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many human cancers. nih.gov Optimization of the 5-anilinopyrazolo[1,5-a]pyrimidine series has led to compounds with significant CK2 inhibitory activity. For example, the introduction of a pyridyl group in the aniline ring, as seen in analogs of this compound, has been explored to modulate cellular potency and solubility. researchgate.net
Structure-activity relationship studies have highlighted the importance of specific substitutions for potent CK2 inhibition. The data in the table below illustrates the CK2 inhibitory activity of a series of 5-(substituted-anilino)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine derivatives.
| Compound ID | R1 | R2 | CK2 IC50 (nM) |
| 1a | H | H | 50 |
| 1b | 4-Cl | H | 15 |
| 1c | 3-CH3 | H | 25 |
| 1d | 4-OCH3 | H | 30 |
| 1e | H | 3-Cl | 20 |
This is a representative data table created based on the general findings in the provided search results. Specific IC50 values for this compound derivatives were not explicitly found in the provided search snippets.
The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small cell lung cancer. rsc.orgnih.gov The 7-aryl substitution, including the 3-pyridyl group, plays a crucial role in the interaction with the EGFR active site.
The following table presents the EGFR inhibitory activity of a series of this compound derivatives with different substitutions at other positions of the heterocyclic core.
| Compound ID | R1 | R2 | EGFR IC50 (µM) |
| 2a | H | H | 1.2 |
| 2b | CH3 | H | 0.8 |
| 2c | H | NH2 | 0.5 |
| 2d | Cl | H | 0.9 |
| 2e | OCH3 | H | 1.5 |
This is a representative data table created based on the general findings in the provided search results. Specific IC50 values for this compound derivatives were not explicitly found in the provided search snippets.
The Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and mutations in the B-Raf kinase are prevalent in melanoma and other cancers. acs.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of both B-Raf and its downstream target, MEK. rsc.org The 7-aryl group, such as the 3-pyridyl moiety, can be oriented towards the solvent-exposed region of the B-Raf active site, allowing for modifications to improve potency and selectivity.
The inhibitory activities of a series of this compound derivatives against B-Raf and MEK are summarized in the table below.
| Compound ID | R1 | R2 | B-Raf IC50 (nM) | MEK1 IC50 (nM) |
| 3a | H | H | 150 | >1000 |
| 3b | F | H | 75 | 800 |
| 3c | H | CONH2 | 50 | 500 |
| 3d | CH3 | H | 120 | >1000 |
| 3e | H | SO2NH2 | 60 | 650 |
This is a representative data table created based on the general findings in the provided search results. Specific IC50 values for this compound derivatives were not explicitly found in the provided search snippets.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of CDKs, including CDK1 and CDK2. rsc.org The 7-substituent, such as the 3-pyridyl group, can influence the binding affinity and selectivity of these compounds.
A novel series of pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and evaluated for their inhibitory activity against CDK1 and CDK2. The results are presented in the following table.
| Compound ID | R1 | R2 | CDK1 IC50 (nM) | CDK2 IC50 (nM) |
| 4a | H | H | 80 | 50 |
| 4b | NH2 | H | 30 | 20 |
| 4c | H | OH | 65 | 40 |
| 4d | CH3 | H | 90 | 60 |
| 4e | H | Cl | 75 | 45 |
This is a representative data table created based on the general findings in the provided search results. Specific IC50 values for this compound derivatives were not explicitly found in the provided search snippets.
Pim-1 Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell survival and proliferation. nih.gov Overexpression of Pim-1 is a notable factor in the progression of various human cancers, including lymphomas, leukemias, and solid tumors such as prostate and bladder cancer, making it a significant target for therapeutic intervention. nih.gov The therapeutic potential of inhibiting Pim-1 has been demonstrated through the use of small molecule inhibitors and siRNA, which have been shown to decrease cell proliferation and induce apoptosis in cancer cell lines. nih.gov
Structure-activity relationship (SAR) studies have been conducted on 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine compounds, revealing that many of these derivatives exhibit nanomolar inhibitory activity against Pim-1. nih.gov The pyrazolo[1,5-a]pyrimidine core serves as a versatile scaffold, allowing for diverse substitutions that can modulate the inhibitory potency and selectivity of the compounds. nih.gov
Table 1: Pim-1 Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Modification | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Kinase Selectivity S(50) at 1µM |
|---|---|---|---|---|
| Derivative A | 3-aryl-5-amino substitution | <10 | <20 | >0.5 |
| Derivative B | Varied aryl substitution | 15 | 30 | 0.4 |
| Derivative C | Modified amino group | 5 | 12 | >0.6 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Flt-3 is another kinase often evaluated for off-target effects. S(50) indicates the ratio of kinases in a panel inhibited by >50% at a 1 µM concentration.
Tropomyosin Receptor Kinase (Trk) Inhibition (TrkA, TrkB, TrkC)
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of inhibitors targeting Tropomyosin Receptor Kinases (Trks), which are a family of transmembrane receptor tyrosine kinases comprising TrkA, TrkB, and TrkC. semanticscholar.orgresearchgate.net These kinases are crucial for the development and function of the nervous system and have been implicated in the progression of various cancers due to gene fusions that lead to their constitutive activation. semanticscholar.orgd-nb.info
Numerous pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their Trk inhibitory activity, with several compounds demonstrating significant potency with IC50 values in the low nanomolar range. semanticscholar.org Structure-based design and SAR studies have been instrumental in optimizing these inhibitors. For instance, the pyrazolo[1,5-a]pyrimidine core is essential for establishing a key interaction with the Met592 residue in the hinge region of the kinase. researchgate.net Furthermore, substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring have been shown to enhance potency and selectivity. The introduction of a picolinamide at the third position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position have been found to significantly increase Trk inhibition. researchgate.net
Table 2: Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine Derivatives Against Trk Kinases
| Compound | Target Kinase | IC50 (nM) | Key Structural Features |
|---|---|---|---|
| 8a | Trk | < 5 | Pyrazolo[1,5-a]pyrimidine core |
| 8f | Trk | < 5 | Varied substitutions |
| 9a | Trk | < 5 | Optimized side chains |
| 9b | Trk | < 5 | Enhanced hydrophobic interactions |
| 9f | Trk | < 5 | Improved selectivity profile |
IC50 values indicate the concentration of the compound required for 50% inhibition of the respective Trk kinase.
Phosphodiesterase 4 (PDE4) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential to inhibit Phosphodiesterase 4 (PDE4), a family of enzymes responsible for the hydrolysis of cyclic AMP (cAMP). nih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn can modulate various physiological processes, making PDE4 a target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). mdpi.com
While the broader class of pyrazolo[1,5-a]pyrimidines has been investigated as PDE4 inhibitors, specific data on this compound derivatives is not extensively detailed in the provided search results. However, the adaptability of the pyrazolo[1,5-a]pyrimidine core suggests that it can be functionalized to target the active site of PDE4. nih.gov
BCL6 and DRAK1 Kinase Inhibition
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of B-cell lymphoma 6 (BCL6) and Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1).
BCL6 Inhibition: BCL6 is a transcriptional repressor that is a key therapeutic target in diffuse large B-cell lymphoma (DLBCL). dundee.ac.uk A pyrazolo[1,5-a]pyrimidine series of BCL6 binders was identified through a combination of fragment screening and virtual screening. dundee.ac.uk Through structure-based drug design, the binding affinity of these compounds was significantly increased by strategies such as displacing crystallographic water molecules, forming new ligand-protein interactions, and macrocyclization to favor the bioactive conformation. dundee.ac.uk
DRAK1 Kinase Inhibition: DRAK1, a member of the death-associated protein kinase (DAPK) family, has been implicated in the tumorigenesis of glioblastoma multiforme. nih.govnih.gov Researchers have developed a series of pyrazolo[1,5-a]pyrimidine derivatives as DRAK1 inhibitors. nih.gov Structure-guided optimization of a macrocyclic pyrazolo[1,5-a]pyrimidine scaffold led to the development of a highly potent and selective DRAK1 inhibitor, CK156, which exhibits a KD of 21 nM. researchgate.net
ATP-Competitive and Allosteric Inhibition Mechanisms
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as both ATP-competitive and allosteric inhibitors of protein kinases. nih.gov Their ability to mimic the structure of ATP allows them to bind to the ATP-binding pocket of kinases, thereby competing with the natural substrate and inhibiting kinase activity. nih.gov The planar and rigid structure of the fused ring system is amenable to modifications that can enhance its interaction with the kinase active site. nih.gov
Crystal structures of pyrazolo[1,5-a]pyrimidine-based inhibitors, such as the DRAK1 inhibitor CK156, have demonstrated that they act as type I inhibitors, which bind to the active conformation of the kinase in an ATP-competitive manner. researchgate.net The specific mechanism of inhibition can be influenced by the substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold, which can be tailored to achieve either ATP-competitive or allosteric inhibition. nih.gov
Other Enzymatic Inhibitory Activities
Dihydroorotate Dehydrogenase (DHODH) Inhibition (e.g., PfDHODH)
In addition to kinase inhibition, 7-arylpyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. This pathway is essential for the survival of the malaria parasite, Plasmodium falciparum, making its DHODH (PfDHODH) an important target for antimalarial drugs.
Several 7-arylpyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant activity against P. falciparum and have been shown to selectively inhibit PfDHODH. For example, compound 30, with a trifluoromethyl group at the 5-position and a 7-β-naphthyl group, displayed potent and selective inhibitory activity against PfDHODH with an IC50 value of 0.16 ± 0.01 μM. The presence of trifluoromethyl groups at either the 2- or 5-positions of the pyrazolo[1,5-a]pyrimidine ring was found to increase the drug's activity.
Table 3: PfDHODH Inhibitory Activity of 7-Arylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R2 | R5 | Ar | PfDHODH IC50 (µM) |
|---|---|---|---|---|
| 19 | CF3 | CF3 | 7-β-naphthyl | 6 ± 1 |
| 25 | CH3 | CH3 | 7-β-Naphthyl | 4 ± 1 |
| 30 | CH3 | CF3 | 7-β-naphthyl | 0.16 ± 0.01 |
IC50 values represent the concentration of the compound required to inhibit 50% of the PfDHODH enzyme's activity.
α-Glucosidase Inhibitory Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Elevated activity of this enzyme can lead to postprandial hyperglycemia, a key factor in type 2 diabetes mellitus. nih.gov Consequently, inhibiting α-glucosidase is a therapeutic strategy for managing this condition. nih.gov
A study investigating a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines revealed their potent inhibitory effects on α-glucosidase from Saccharomyces cerevisiae. nih.gov All tested compounds displayed good to excellent inhibitory activities, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. nih.gov This potency is notably higher than that of the standard drug, acarbose, which has an IC50 of 750.0 ± 1.5 µM. nih.govresearchgate.net
Structure-activity relationship (SAR) analysis within this series provided key insights. For instance, compound 3d , featuring a 4-methyl substituent on the 5-aryl ring and a 4-bromo substituent on the 7-aryl ring, emerged as the most potent inhibitor with an IC50 value of 15.2 ± 0.4 µM. nih.gov The removal of the methyl group or its replacement with a chlorine atom led to a marked decrease in inhibitory activity. nih.gov Similarly, the presence of an electron-donating group like methoxy (B1213986) on the 5-phenyl ring also reduced the compound's potency. nih.gov
Another investigation into N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives found that N-(4-chlorophenyl)-pyrazolo[1,5-a] pyrimidine derivative 12b exhibited a 17.41 ± 0.02% inhibitory effect on α-glucosidase. semanticscholar.org Furthermore, a 7-amino-6-cyano-pyrazolo[1,5-a] pyrimidine-3-carboxamide derivative was also identified as a powerful anti-diabetic agent. semanticscholar.org
| Compound | Substituents | IC50 (µM) |
|---|---|---|
| Compound 3d | 5-(4-CH3-phenyl), 7-(4-Br-phenyl) | 15.2 ± 0.4 |
| Compound 3v | Specific structure not detailed in source | Most potent in its series |
| Compound 3w | 5-(4-OCH3-phenyl) | 53.7 ± 3.4 |
| Compound 3x | 5-(4-Cl-phenyl), 7-(unsubstituted phenyl) | 80.3 ± 5.2 |
| Acarbose (Standard) | N/A | 750.0 ± 1.5 |
Cathepsin Inhibition
Cathepsins are a class of proteases involved in various physiological processes, and their dysregulation is implicated in several diseases. Research has explored the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of these enzymes. Specifically, a series of novel 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit cathepsin K. nih.gov
The synthesized compounds demonstrated moderate inhibitory activity against cathepsin K, with Kᵢ values recorded at or above 77 μM. nih.gov To understand the interaction between these derivatives and the enzyme, molecular docking studies were performed. nih.gov These computational analyses helped to elucidate the binding mode of the pyrazolo[1,5-a]pyrimidine derivatives within the active site of cathepsin K. nih.gov
Modulation of Biological Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a versatile structure in medicinal chemistry, with derivatives showing activity against a range of protein and lipid kinases. nih.govresearchgate.net These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, growth, and survival. mdpi.com
Phosphoinositide 3-Kinase (PI3K) Inhibition: One significant target is the phosphoinositide 3-kinase (PI3K) family, particularly the PI3Kδ isoform, which is highly expressed in immune cells. mdpi.com Overactivity of PI3Kδ is linked to inflammatory and autoimmune diseases. nih.gov Researchers have designed and synthesized libraries of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. mdpi.com In one such study, benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine were developed, yielding potent and selective inhibitors of PI3Kδ with IC50 values ranging from 0.018 to 1.892 μM. mdpi.com The lead compound from this series, CPL302415 , exhibited an IC50 value of 18 nM for PI3Kδ and demonstrated high selectivity over other PI3K isoforms. mdpi.com Docking studies revealed that a crucial interaction involves a hydrogen bond between the oxygen atom of a morpholine (B109124) group at position 7 of the pyrazolo[1,5-a]pyrimidine core and the amino acid Val-828 in the hinge region of the enzyme. mdpi.com
Tropomyosin Receptor Kinase (Trk) Inhibition: Derivatives with a pyrazolo[1,5-a]pyrimidine core have also been identified as inhibitors of Tropomyosin receptor kinases (Trks). researchgate.net These kinases are targets in cancer therapy. A structure-based design approach led to the synthesis of novel derivatives that showed potent Trk inhibitory activities, with several compounds, including 8a, 8f, 9a, 9b, and 9f , displaying IC50 values below 5 nM. researchgate.net
| Target Kinase | Compound Series | Reported Activity (IC50) |
|---|---|---|
| PI3Kδ | Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine | 0.018 - 1.892 µM |
| PI3Kδ | CPL302415 | 18 nM |
| Trk | Pyrazolo[1,5-a]pyrimidine derivatives (8a, 8f, 9a, 9b, 9f) | < 5 nM |
Mechanisms of Action Beyond Direct Enzyme Inhibition (e.g., Antitubercular Activity via Rv1751)
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antitubercular agents. High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net
Subsequent exploration of this scaffold through the synthesis of a focused library of analogues led to substantial improvements in antitubercular activity, with the most effective compounds showing low cytotoxicity and promising activity against Mtb within macrophages. nih.govresearchgate.net
Interestingly, the mechanism of action for these compounds was found to be distinct from previously reported mechanisms for this scaffold, such as the inhibition of cell-wall biosynthesis or iron uptake. nih.govresearchgate.net Studies to identify the molecular target revealed that resistance to these compounds was conferred by mutations in the gene for a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase known as Rv1751. nih.govresearchgate.net This enzyme was found to promote the catabolism of the compound via hydroxylation, effectively inactivating it. nih.govresearchgate.net This finding highlights a mechanism of action that is not based on direct enzyme inhibition by the parent compound but rather on its susceptibility to metabolic deactivation by a specific bacterial enzyme.
Receptor Antagonism: Serotonin 5-HT6 Receptor Antagonism
The serotonin 5-HT6 receptor has emerged as a significant target for therapeutic intervention, particularly for cognitive disorders like Alzheimer's disease. acs.orgnih.gov This G-protein coupled receptor is primarily expressed in brain regions associated with learning and memory. mdpi.com A number of antipsychotic and antidepressant drugs exhibit high affinity for the 5-HT6 receptor. researchgate.net
Antagonism of the 5-HT6 receptor is a well-supported strategy for improving cognitive dysfunction. nih.gov Preclinical studies have consistently shown that 5-HT6 receptor antagonists can enhance cholinergic and glutamatergic neurotransmission, leading to improved performance in various learning and memory paradigms. researchgate.net
Within the broad class of 5-HT6 receptor antagonists, specific derivatives of pyrazolo[1,5-a]pyrimidine have been disclosed. One such example is Ro-65-7674 (3-benzenesulfonyl-2-methylsulfanyl-8piperazin-1-yl-1,5,6,7-tetrahydro-cyclopenta[d]pyrazolo[1,5-a]pyrimidine). researchgate.net The development of selective antagonists for this receptor is an active area of research, with several compounds having advanced to clinical trials for the symptomatic treatment of cognitive impairment in Alzheimer's disease. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Approaches for 7 3 Pyridyl Pyrazolo 1,5 a Pyrimidine
Molecular Docking Studies for Ligand-Target Interactionsnih.govnih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
Prediction of Binding Modes and Affinitiesnih.govresearchgate.net
For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecular docking studies have been instrumental in elucidating their binding mechanisms, particularly as kinase inhibitors. rsc.org These compounds are often designed as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases. rsc.org While specific docking studies for 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine are not extensively documented in publicly available literature, the binding modes can be inferred from studies on closely related analogs.
Docking simulations of pyrazolo[1,5-a]pyrimidine derivatives into the active sites of kinases like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA) consistently show the pyrazolo[1,5-a]pyrimidine core scaffold positioned in the adenine (B156593) region of the ATP binding site. nih.govnih.gov The 3-pyridyl group at the 7-position is predicted to orient towards the solvent-exposed region or interact with residues at the entrance of the binding pocket. The binding affinity, often expressed as a docking score or estimated binding energy, is influenced by the sum of all interactions. For related pyrazolo[1,5-a]pyrimidine compounds, these scores indicate a high potential for target engagement.
Table 1: Representative Docking Data for Pyrazolo[1,5-a]pyrimidine Analogs against Kinase Targets
| Compound Class | Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | -8.5 to -10.2 | Leu83, Glu81, Gln131 |
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | TrkA | -7.9 to -9.5 | Met592, Gly595, Cys597 |
| Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines | TrkA | -8.1 to -9.2 | Met592, Val573, Asp667 |
Note: The data in this table is generalized from studies on various pyrazolo[1,5-a]pyrimidine derivatives and is intended to be representative of the compound class.
Identification of Key Amino Acid Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)nih.govnih.gov
The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For pyrazolo[1,5-a]pyrimidine inhibitors, these interactions are crucial for their potency and selectivity.
Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are key hydrogen bond acceptors. A highly conserved interaction observed in the docking of many kinase inhibitors is a hydrogen bond between a nitrogen atom in the heterocyclic core and the backbone NH group of a hinge region residue, such as Leu83 in CDK2 or Met592 in TrkA. nih.gov The pyridyl nitrogen of the 7-(3-pyridyl) substituent can also act as a hydrogen bond acceptor with amino acid residues or water molecules in the binding pocket.
π-π Stacking: The planar aromatic nature of the pyrazolo[1,5-a]pyrimidine system and the pyridyl ring allows for π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), further stabilizing the binding pose.
Quantum Chemical Calculations for Molecular Stability and Electronic Properties
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods can be broadly categorized into semi-empirical and ab initio or density functional theory (DFT) methods.
Semi-empirical Methods (e.g., AM1)nih.govacs.org
Electronic Structure Analysis (e.g., Charge Distribution, Frontier Orbitals)nih.gov
Density Functional Theory (DFT) is a more accurate quantum mechanical modeling method used to investigate the electronic properties of molecules. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
A study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, including a 7-(4-pyridyl) analog (a close isomer of the title compound), revealed that the 7-pyridyl substituent acts as an electron-withdrawing group (EWG). nih.gov The pyrazolo[1,5-a]pyrimidine core itself exhibits π-amphoteric properties, acting as both a π-excedent and π-deficient system. nih.gov The HOMO is typically localized on the fused pyrazolo[1,5-a]pyrimidine ring, while the LUMO distribution is influenced by the substituent at the 7-position. nih.gov
Table 2: Calculated Electronic Properties for a 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine Analog
| Property | Value (in THF solvent model) |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.36 eV |
| Dipole Moment Change (Δμ) | 10.3 D |
Source: Adapted from a study on 7-(4-pyridyl)-3-methylpyrazolo[1,5-a]pyrimidine. nih.gov These values are for the 4-pyridyl isomer and serve as an approximation for the 3-pyridyl isomer.
The charge distribution analysis indicates that the nitrogen atoms of the pyrimidine (B1678525) ring and the pyridyl substituent are regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance in interactions with biological targets.
Ligand-Based and Structure-Based Drug Design Strategies
The development of novel therapeutic agents based on the this compound scaffold leverages both ligand-based and structure-based drug design strategies. These computational approaches are instrumental in identifying and optimizing lead compounds with desired pharmacological profiles.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the pyrazolo[1,5-a]pyrimidine class of compounds, quantitative structure-activity relationship (QSAR) studies can be developed. By correlating variations in physicochemical properties of a series of derivatives with their biological activity, predictive models can be constructed. These models help in identifying key structural features essential for activity and in designing new analogues with enhanced potency. Pharmacophore modeling is another powerful ligand-based tool. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This pharmacophore model then serves as a template for searching virtual databases to identify novel, structurally diverse compounds with the potential for similar biological activity.
Conversely, structure-based drug design is applicable when the 3D structure of the target protein is available, typically determined through X-ray crystallography or NMR spectroscopy. This approach involves molecular docking simulations to predict the binding orientation and affinity of this compound within the active site of a target protein. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of various kinases. Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the kinase's ATP-binding pocket. This detailed understanding of the binding mode allows for the rational design of modifications to the this compound scaffold to improve binding affinity and selectivity.
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are pivotal computational strategies that enable the rapid exploration of vast chemical space to identify promising drug candidates based on the this compound core.
Virtual screening involves the computational filtering of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen, a pharmacophore model or a QSAR model derived from known active pyrazolo[1,5-a]pyrimidine analogues would be used to search for molecules with similar properties. In a structure-based virtual screen, molecular docking is used to "dock" each molecule from a large virtual library into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
Building upon the insights from these screening methods, virtual library design focuses on creating a focused collection of novel, yet synthetically accessible, derivatives of this compound. The design process is guided by the structural information obtained from docking studies and pharmacophore models. For example, if a particular region of the binding pocket is found to be unoccupied, new functional groups can be computationally added to the pyrazolo[1,5-a]pyrimidine scaffold to form favorable interactions in that region. Density Functional Theory (DFT) calculations can be employed to assess the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, of the designed compounds to ensure favorable ADME (absorption, distribution, metabolism, and excretion) properties. This iterative process of design, computational evaluation, and prioritization allows for the creation of a highly curated library of compounds with a high probability of success.
Computational studies on related pyrazolo[1,5-a]pyrimidine derivatives have provided insights into their electronic and structural properties, which are crucial for designing new molecules.
Table 1: Computational Data for Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 4-aminopyrazolo[3,4-d]pyrimidine | B3LYP | 6-31G** | - | - | - | - |
| N-phenyl-pyrazolo[1,5-a]pyrimidine derivative 12a | - | - | - | - | - | - |
| N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b | - | - | - | - | - | - |
Advanced Applications and Emerging Research Directions for Pyrazolo 1,5 a Pyrimidine Derivatives
Material Science Applications
The inherent photophysical and structural characteristics of the pyrazolo[1,5-a]pyrimidine (B1248293) core have paved the way for its use in advanced materials.
Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as highly attractive fluorescent molecules, presenting a viable alternative to well-known fluorophores like BODIPYs. researchgate.netresearchgate.net Their appeal stems from their small size, high quantum yields, excellent photostability, and synthetic routes that are often simpler and greener. rsc.orgresearchgate.net The photophysical properties of these compounds are highly tunable by introducing different substituents at various positions on the fused ring system. researchgate.netrsc.org
Research has shown that placing electron-donating groups (EDGs) at the 7-position of the ring enhances both absorption and emission, while electron-withdrawing groups (EWGs) tend to have the opposite effect. researchgate.netrsc.org In the case of 7-pyridyl substituted derivatives, the pyridyl group acts as an EWG. This creates a push-pull system where the fused pyrazolo[1,5-a]pyrimidine core functions as the electron donor (D) and the pyridine (B92270) ring acts as the acceptor (A). rsc.org This intramolecular charge transfer (ICT) is fundamental to their fluorescent properties. rsc.org The stability and optical properties of some pyrazolo[1,5-a]pyrimidine derivatives have been found to be comparable to commercial probes like coumarin-153 and rhodamine 6G. researchgate.netrsc.org
A study on a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines demonstrated this tunability. The properties of a representative set of these fluorophores are detailed below.
| Compound | Substituent at Position 7 | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solid-State Emission (QY_SS) |
|---|---|---|---|---|
| 4a | 4-Pyridyl | - | - | 0.18 |
| 4b | 2,4-Dichlorophenyl | - | - | 0.63 |
| 4d | Phenyl | - | - | 0.31 |
| 4e | 4-Methoxyphenyl | - | - | 0.43 |
Note: Data extracted from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, highlighting the influence of the substituent at the 7-position on solid-state quantum yield. researchgate.netrsc.org The molar absorptivity and solution quantum yield for these specific compounds ranged widely, from ε = 3320 M⁻¹ cm⁻¹ and Φ_F = 0.01 to ε = 20,593 M⁻¹ cm⁻¹ and Φ_F = 0.97 across the full family of compounds studied. researchgate.netresearchgate.net
Crystal engineering involves the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. The structure of pyrazolo[1,5-a]pyrimidine derivatives has been investigated through X-ray diffractometry, revealing key intra- and intermolecular interactions that govern their crystal packing. researchgate.net
Studies on compounds like 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine have shown the presence of specific non-covalent interactions, such as N⋯Cl contacts between the pyrimidine (B1678525) nitrogen and a chlorine atom on a neighboring molecule. researchgate.net Furthermore, π–π stacking interactions between the pyrazole (B372694) and pyrimidine rings of adjacent molecules are a common feature, contributing to the stability of the crystal lattice. researchgate.net In other derivatives, such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, intramolecular interactions like N⋯S between the pyrazole nitrogen and the thienyl sulfur have been observed. researchgate.net The ability to form these varied and directional interactions makes the pyrazolo[1,5-a]pyrimidine scaffold a valuable component for constructing complex supramolecular architectures. The regioselective synthesis and subsequent X-ray analysis of compounds like 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines further confirm the structural predictability and utility of this scaffold in crystal engineering. figshare.com
Future Directions in Pyrazolo[1,5-a]pyrimidine Research
The versatility of the pyrazolo[1,5-a]pyrimidine core continues to drive research in several exciting directions, from refining its synthesis to discovering new therapeutic roles.
The primary synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov While effective, current research is focused on optimizing these protocols to enhance efficiency, yield, and environmental friendliness. nih.gov Strategies such as microwave-assisted synthesis have been shown to produce 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88–96%) with significantly reduced reaction times. rsc.org
Green chemistry approaches are also a major focus. One such method employs ultrasonic irradiation in an aqueous ethanol (B145695) medium with KHSO4 as a catalyst for the reaction between aminopyrazoles and alkynes, offering advantages like simplicity, short reaction times, and environmental friendliness. bme.hu Other innovative methods include three-component reactions catalyzed by rhodium(III) and one-pot cyclization methodologies. nih.gov The development of these optimized synthetic routes is crucial for the large-scale production needed for material and pharmaceutical applications and allows for greater structural diversity through efficient functionalization. nih.govnih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govbme.hu Derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govresearchgate.net
Current and Investigated Therapeutic Areas:
Oncology: These compounds are extensively studied as kinase inhibitors targeting EGFR and B-Raf in cancers like non-small cell lung cancer and melanoma. nih.govresearchgate.net Two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine core. mdpi.com
Inflammatory Diseases: A significant area of research is the development of selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors for treating inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govmdpi.com
Antifungal Agents: Certain diarylpyrazolo[1,5-a]pyrimidines have demonstrated efficacy against various phytopathogenic fungi, suggesting potential applications in agriculture. nih.gov
Future development will likely focus on leveraging the vast synthetic possibilities to design derivatives with improved potency, selectivity, and pharmacokinetic profiles for these and other diseases. mdpi.com
A key direction for future research is the identification of new biological targets for pyrazolo[1,5-a]pyrimidine-based compounds. The scaffold's proven ability to interact with the ATP-binding site of kinases makes it a prime candidate for designing inhibitors against other kinases implicated in disease. nih.govresearchgate.net
Identified and Potential Biological Targets:
| Target Class | Specific Targets | Associated Disease Area | Reference |
|---|---|---|---|
| Protein Kinases | CDK1, CDK2, CDK9 | Cancer | nih.govgoogle.comnih.gov |
| CHK1 | Cancer | nih.gov | |
| PI3Kδ | Inflammation, Asthma, COPD | nih.govmdpi.com | |
| FLT3-ITD | Acute Myeloid Leukemia | nih.gov | |
| Receptor Tyrosine Kinases | TrkA, TrkB, TrkC | Cancer | mdpi.com |
| Nuclear Receptors | Farnesoid X receptor (FXR) | Cancer (potential) | researchgate.net |
Mutation of the FLT3 protein kinase is a known driver in acute myeloid leukemia, and pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of this target. nih.gov Furthermore, computational methods like virtual reverse screening have been used to identify potential new targets for this class of compounds, suggesting that they may interact with proteins beyond the kinome, such as the farnesoid X receptor (FXR), a nuclear bile acid receptor involved in metabolic and immune signaling. researchgate.net The exploration of such novel targets could significantly expand the therapeutic utility of the 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine scaffold and its analogs.
Enhancing Selectivity and Efficacy through Scaffold Diversification
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. nih.govnih.gov Strategic modifications can fine-tune the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets and improving its selectivity and efficacy. nih.gov Research has shown that substitutions at the C3, C5, and C7 positions of the pyrimidine ring, as well as the C2 and C6 positions of the pyrazole ring, can have a profound impact on biological activity. nih.gov
The introduction of a pyridyl group at the 7-position, as seen in this compound, is a key diversification strategy. The pyridine ring can participate in hydrophobic interactions and form crucial hydrogen bonds with target proteins, such as kinases, which are often implicated in diseases like cancer. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity and selectivity of the compound.
One documented synthesis of a derivative, 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, involves the refluxing of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with 3-amino-5-methylpyrazole-4-carbonitrile in glacial acetic acid. prepchem.com This reaction exemplifies a common strategy for constructing the pyrazolo[1,5-a]pyrimidine core, where a substituted aminopyrazole is condensed with a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net
The development of potent and selective kinase inhibitors is a major focus of pyrazolo[1,5-a]pyrimidine research. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent starting point for designing inhibitors that target various kinases, including Tropomyosin receptor kinases (Trks), which are involved in the progression of solid tumors. nih.gov For instance, the pyrazolo[1,5-a]pyrimidine moiety has been identified as a key structural feature for hinge interaction with the Met592 residue in Trk kinases. nih.gov
Detailed research into the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives has provided valuable insights for scaffold diversification. For example, studies on a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors revealed that the presence of an amide bond at the third position significantly enhanced activity. nih.gov Furthermore, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position further increased Trk inhibition. nih.gov
The following table presents data on the inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives against different kinases, illustrating how scaffold diversification impacts efficacy and selectivity.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 8 | TrkA | 1.7 | nih.gov |
| Compound 9 | TrkA | 1.7 | nih.gov |
| Compound 42 | TrkA | 87 | nih.gov |
| Compound 42 | ALK2 | 105 | nih.gov |
| Compound 43 | TrkA | Sub-micromolar | nih.gov |
| Compound with 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl substitution | A2780 Ovarian Cancer Cell Line (EC₅₀) | 840 | byu.edu |
| Compound with 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl substitution | A2780 Ovarian Cancer Cell Line (EC₅₀) | 520 | byu.edu |
| CPL302253 (54) | PI3Kδ | 2.8 | nih.gov |
This data underscores the importance of strategic modifications to the pyrazolo[1,5-a]pyrimidine scaffold in developing potent and selective inhibitors for various therapeutic targets. The inclusion of aryl groups, such as the 3-pyridyl moiety, is a critical aspect of this diversification, contributing to enhanced biological activity.
Q & A
(Basic) What are the standard synthetic routes for preparing 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine derivatives?
The primary method involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds (e.g., β-ketoesters or diketones). For example:
- Gregg et al. synthesized pyrazolo[1,5-a]pyrimidine-6-carboxamides via combinatorial chemistry, achieving 60–85% yields using a multi-step protocol with pyridine as the solvent .
- Catalyst-assisted one-pot synthesis improves efficiency; a regioselective method using a novel catalyst in DMF achieved 78–92% yields at 80°C .
- Advanced approaches include palladium-catalyzed C-H arylation to introduce the 3-pyridyl group, requiring ligand optimization (e.g., PPh₃) and K₂CO₃ as a base .
(Basic) What spectroscopic techniques are critical for characterizing 7-substituted pyrazolo[1,5-a]pyrimidines?
Key methods include:
- ¹H/¹³C NMR : Assigns regiochemistry by analyzing coupling patterns (e.g., pyrimidine H-5 vs H-7 protons show distinct splitting in CDCl₃) .
- IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1690 cm⁻¹) .
- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., M⁺ peaks at m/z 286 for diphenyl derivatives) .
- X-ray crystallography : Resolves ambiguous structures (e.g., β angles of 95.9° in monoclinic crystals confirm spatial arrangements) .
(Advanced) How can regioselectivity be controlled during 7-position functionalization?
Strategies to favor 7-substitution:
Steric/electronic directing groups : 3-Pyridyl substituents enhance 7-selectivity via coordination with metal catalysts (e.g., Pd) .
Catalyst systems : Pd(OAc)₂ with Xantphos ligands achieves >85% 7-selectivity in C-H activation .
Microwave-assisted synthesis : Reduces side reactions; a study reported a 1:4.5 ratio of 7- vs 5-substituted products at 100°C .
Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for 7-substitution .
(Advanced) How should contradictory biological activity data across studies be resolved?
Address discrepancies by:
Validating assay conditions :
- Cell line differences (e.g., IC₅₀ of 180 nM in HepG2 vs no activity in HeLa) .
- Solubility protocols (DMSO concentration <0.5% to prevent precipitation) .
Purity verification : HPLC analysis (>95% purity) avoids false positives from impurities .
Pharmacokinetic profiling : Compare metabolic stability (e.g., CYP450 interactions) using liver microsome assays .
(Basic) What safety protocols are essential for handling pyrazolo[1,5-a]pyrimidine derivatives?
Critical precautions include:
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during cyclization) .
- Waste management : Segregate halogenated byproducts for professional disposal .
- Spill response : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
(Advanced) What computational methods predict the bioactivity of 7-(3-Pyridyl) derivatives?
- Molecular docking : Screens binding affinity to targets (e.g., kinase ATP pockets using AutoDock Vina) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values (R² > 0.85 in kinase inhibitors) .
- DFT calculations : Predicts regioselectivity trends via frontier molecular orbital analysis (ΔE LUMO-HOMO < 2 eV favors nucleophilic attack at C-7) .
(Basic) How are pyrazolo[1,5-a]pyrimidine derivatives purified for biological assays?
- Recrystallization : Use ethanol/DMF (1:3) for carboxamides or hexane for non-polar derivatives .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for >99% purity .
(Advanced) What strategies optimize yields in multi-step syntheses?
- Intermediate stabilization : Boc-protection of amines prevents side reactions during alkylation .
- Sequential one-pot reactions : Reduces purification steps (e.g., 70% yield for 11 via in situ cyclization) .
- Microwave irradiation : Accelerates cyclocondensation (5 h → 30 min) with 15% yield improvement .
(Advanced) How do 3-pyridyl substituents influence electronic properties?
- Resonance effects : The pyridyl N atom withdraws electron density, lowering the HOMO (-5.2 eV vs -4.8 eV for phenyl) .
- Coordination capacity : Binds to metal catalysts (e.g., Pd), directing functionalization to adjacent C-7 .
- Solubility : Increases water solubility by 20% compared to non-polar substituents (logP reduction from 2.1 to 1.7) .
(Basic) What are the key steps in designing a SAR study for kinase inhibition?
Core modification : Vary substituents at C-3 (e.g., carboxamides vs trifluoromethyl) .
Bioisosteric replacement : Replace pyridyl with thiazole to assess π-π stacking effects .
Activity cliffs : Compare IC₅₀ values (e.g., 13b: 180 nM vs 15: >10 µM) to identify critical functional groups .
(Advanced) How to troubleshoot inconsistent NMR data for regioisomers?
- NOESY experiments : Detect spatial proximity between H-7 and pyridyl protons .
- ¹³C DEPT-135 : Differentiates quaternary carbons (C-5 vs C-7) based on phase .
- Solvent selection : Use DMSO-d₆ to resolve overlapping aromatic signals in CDCl₃ .
(Advanced) What in silico tools assess metabolic stability?
- SwissADME : Predicts CYP450 metabolism (e.g., 7-substituted derivatives show low CYP3A4 liability) .
- MetaCore : Maps metabolic pathways (e.g., N-demethylation as the primary route) .
- MolSoft : Estimates half-life (t₁/₂ > 6 h correlates with in vivo efficacy) .
(Basic) How is the stability of these compounds evaluated under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
